4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline
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Overview
Description
4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline is an organic compound with the molecular formula C18H23N It is a derivative of aniline, characterized by the presence of phenylpropyl and isopropyl groups attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with 2-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring can be functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination, and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylpropyl)-4-(propan-2-yl)aniline: A closely related compound with similar structural features.
2-Phenyl-2-propanol: Another compound with a phenylpropyl group, but differing in functional groups attached to the core structure.
Uniqueness
4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both phenylpropyl and isopropyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
CAS No. |
143783-83-9 |
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Molecular Formula |
C21H29N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
4-(2-phenylpropyl)-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C21H29N/c1-14(2)19-12-17(13-20(15(3)4)21(19)22)11-16(5)18-9-7-6-8-10-18/h6-10,12-16H,11,22H2,1-5H3 |
InChI Key |
JKCKJFBXTBOYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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